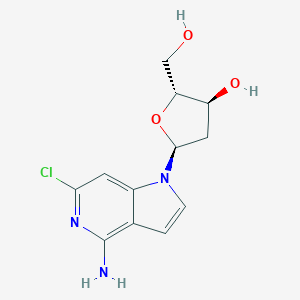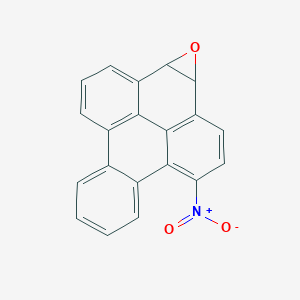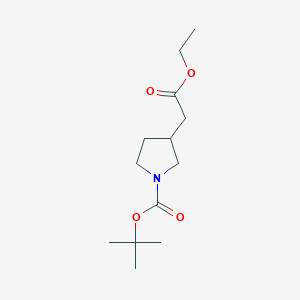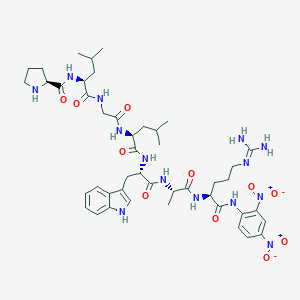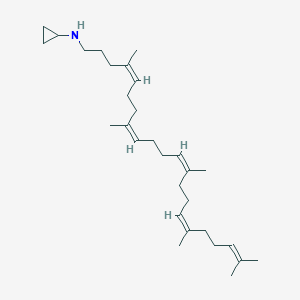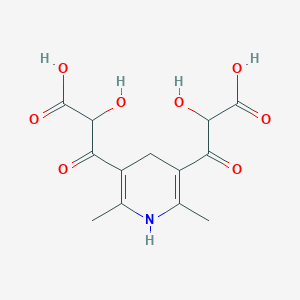![molecular formula C9H10N2O B037769 (1-methyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 115576-91-5](/img/structure/B37769.png)
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol
Übersicht
Beschreibung
“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a chemical compound with the CAS Number 115576-91-5 and a linear formula of C9H10N2O . It has a molecular weight of 162.19 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” involves the use of lithium aluminum hydride in tetrahydrofuran . The reaction is carried out under an ice cooling for one hour . After the reaction, a saturated sodium bicarbonate solution is slowly added to the mixture under an ice cooling . The precipitate is removed by filtration, and the residue is concentrated . The concentrate is then purified by silica gel column chromatography to yield the title compound .
Molecular Structure Analysis
The IUPAC name of the compound is “(1-methyl-1H-benzimidazol-5-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3" . The InChI key is "FNWIOHZJMSLWCF-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
“(1-methyl-1H-benzo[d]imidazol-5-yl)methanol” is a solid compound . It is stored in a sealed, dry environment at room temperature .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Imidazole derivatives are well-known for their antimicrobial properties. They have been found to exhibit significant antibacterial and antifungal activities . The presence of the imidazole ring contributes to the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth. This makes (1-methylbenzimidazol-5-yl)methanol a potential candidate for developing new antimicrobial drugs.
Antitubercular Activity
Compounds containing the imidazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . The structure of (1-methylbenzimidazol-5-yl)methanol allows for modifications that can enhance its efficacy against tuberculosis, making it a valuable scaffold in the search for novel antitubercular agents.
Metal-Organic Frameworks (MOFs)
Imidazole derivatives can be used as organic linkers in the synthesis of MOFs . These frameworks have a wide range of applications, including gas storage, separation, and catalysis. The ability of (1-methylbenzimidazol-5-yl)methanol to form stable MOFs can be exploited in designing materials for carbon dioxide capture and storage, contributing to environmental sustainability.
Anticancer Agents
Imidazole-containing compounds have shown promise as anticancer agents due to their ability to interfere with cell proliferation and survival pathways . (1-methylbenzimidazol-5-yl)methanol could serve as a lead compound for the synthesis of new anticancer drugs, potentially offering alternative treatments for various types of cancer.
Neurological Disorders
Some imidazole derivatives have shown potential in treating neurological disorders by modulating neurotransmitter systems . Exploring the applications of (1-methylbenzimidazol-5-yl)methanol in this area could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, are key components in functional molecules used in a diverse range of applications . They are often deployed in pharmaceuticals and agrochemicals , suggesting potential interactions with various biological targets.
Mode of Action
Imidazole derivatives are known for their versatility and utility in various areas , implying a wide range of possible interactions with their targets. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that they may interact with and influence a broad range of biochemical pathways.
Result of Action
Given the wide range of applications of imidazole derivatives , the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with.
Eigenschaften
IUPAC Name |
(1-methylbenzimidazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-8-4-7(5-12)2-3-9(8)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIOHZJMSLWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561224 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-benzo[d]imidazol-5-yl)methanol | |
CAS RN |
115576-91-5 | |
| Record name | (1-Methyl-1H-benzimidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


